molecular formula C12H14O4 B566610 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid CAS No. 105254-01-1

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B566610
CAS No.: 105254-01-1
M. Wt: 222.24
InChI Key: ZTNVQLFKRWRKII-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid typically involves the reaction of 2-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .
    • Case Study : A derivative of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid demonstrated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Bacillus cereus, indicating strong antibacterial activity.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential to inhibit lipoxygenases, enzymes involved in inflammatory processes. Inhibitors derived from this compound have shown promise in reducing inflammation in animal models .
  • Cancer Research :
    • Compounds similar to this compound have been studied for their ability to modulate cancer cell growth. Inhibitory effects on cancer cell lines have been documented, suggesting a potential role in cancer therapy .

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    • This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical reactions makes it valuable in synthetic pathways .
    • Example : It can be used to synthesize more complex molecules through reactions such as esterification and amide formation.
  • Chiral Synthesis :
    • The presence of chiral centers allows for the synthesis of enantiomerically pure compounds, which are crucial in drug development. The compound can be utilized in asymmetric synthesis to produce specific stereoisomers .

Applications in Material Science

  • Nonlinear Optical Materials :
    • The compound has been investigated for its nonlinear optical properties, making it suitable for applications in photonics and optoelectronics. Its ability to exhibit significant second-order nonlinear optical responses can be harnessed in developing advanced materials for telecommunications .
    • Data Table :
PropertyValue
Nonlinear Optical CoefficientHigh
Transparency Range400 nm - 800 nm
Thermal StabilityStable up to 200 °C

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
  • 3-({[(1Z)-(2-methoxyphenyl)methylidene]amino}oxy)propanoic acid

Uniqueness

Its methoxyphenyl group and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound for scientific research .

Biological Activity

4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, a compound belonging to the class of 4-oxo-butanoic acid derivatives, has garnered attention in recent years due to its potential biological activities. Preliminary studies suggest that this compound may possess significant therapeutic properties, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor.

  • Neuroprotective Effects :
    • The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of kynurenine, which is linked to neuroinflammation and neurodegeneration .
  • Enzyme Inhibition :
    • Research indicates that derivatives of 4-oxo-butanoic acid, including this compound, can inhibit various enzymes. For instance, it has shown promise as a protein kinase B (PknB) inhibitor, which is crucial for the cell division and biosynthesis of Mycobacterium tuberculosis .
  • Tyrosinase Inhibition :
    • Tyrosinase is an important enzyme in melanin production and has implications in skin pigmentation disorders. The compound's derivatives have demonstrated structure-dependent inhibitory activity against tyrosinase, suggesting potential applications in dermatological treatments .

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveInhibits KYN-3-OHase; potential treatment for neurodegenerative diseases
Enzyme InhibitionActs as a PknB inhibitor; relevant for tuberculosis treatment
Tyrosinase InhibitionShows inhibitory activity against tyrosinase; potential for skin treatments

Neurodegenerative Diseases

A study highlighted the efficacy of this compound in preclinical models of Alzheimer's disease. The compound was administered to mice genetically predisposed to neurodegeneration, resulting in improved cognitive function and reduced amyloid plaque formation.

Enzyme Inhibition Studies

In a high-throughput screening assay, this compound was tested alongside known inhibitors of PknB. It exhibited a significant inhibition rate compared to controls, suggesting its potential utility in treating drug-resistant strains of tuberculosis .

Tyrosinase Activity

In experiments assessing tyrosinase activity, various alkyl derivatives of 4-oxobutanoic acid were synthesized and evaluated. The results indicated that compounds with longer carbon chains exhibited enhanced inhibitory effects, with some derivatives achieving IC50 values significantly lower than those of traditional inhibitors like kojic acid .

Properties

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNVQLFKRWRKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671921
Record name 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105254-01-1
Record name 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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